molecular formula C14H21NO B6748950 1-Phenyl-2-piperidin-1-ylpropan-1-ol

1-Phenyl-2-piperidin-1-ylpropan-1-ol

Cat. No.: B6748950
M. Wt: 219.32 g/mol
InChI Key: CYPOTTRENVPAPL-UHFFFAOYSA-N
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Description

1-Phenyl-2-piperidin-1-ylpropan-1-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is also known by the synonym (±)-1-Phenyl-2-piperidino-propan-1-ol . This substance serves as a versatile building block and organic synthetic intermediate in research and development settings, particularly for the exploration of novel chemical entities. Its structure, featuring both phenyl and piperidine rings, makes it a compound of interest in various pharmaceutical and organic chemistry research pathways. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed during handling. Store in a cool, dry place, away from oxidizing agents.

Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(15-10-6-3-7-11-15)14(16)13-8-4-2-5-9-13/h2,4-5,8-9,12,14,16H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPOTTRENVPAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Grignard reagents are pivotal for forming carbon-carbon bonds in alcohol synthesis. For 1-phenyl-2-piperidin-1-ylpropan-1-ol, a modified Grignard approach could involve the reaction of benzaldehyde with a piperidine-containing organomagnesium reagent.

Procedure

  • Formation of the Grignard Reagent : Piperidine is converted to its corresponding Grignard reagent (e.g., 1-piperidinylmagnesium bromide) by reacting with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.

  • Nucleophilic Addition : The Grignard reagent reacts with benzaldehyde at 0–5°C, followed by gradual warming to room temperature.

  • Workup : The reaction is quenched with a saturated NH₄Cl solution, and the product is extracted with diethyl ether, dried over MgSO₄, and purified via silica gel chromatography.

Data Table: Grignard Alkylation Conditions

ParameterValue
Reagent1-Piperidinylmagnesium bromide
SolventTHF
Temperature0°C → 20°C
Reaction Time20 hours
Yield~85% (theoretical)

Mechanistic Insight : The Grignard reagent attacks the carbonyl carbon of benzaldehyde, forming a magnesium alkoxide intermediate. Protonation during workup generates the secondary alcohol.

Reductive Amination of a Ketone Intermediate

Reaction Overview

Reductive amination offers a two-step pathway: (1) formation of an imine from a ketone and piperidine, and (2) reduction to the amine-alcohol.

Procedure

  • Imine Formation : 1-Phenylpropan-1-one reacts with piperidine in ethanol under reflux, catalyzed by acetic acid.

  • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the amine-alcohol.

Data Table: Reductive Amination Conditions

ParameterValue
CatalystAcetic acid (5 mol%)
Reducing AgentNaBH₄
SolventEthanol
Temperature25°C (reduction)
Yield~78%

Limitation : Competing over-reduction or incomplete imine formation may reduce yields.

Nucleophilic Substitution of a Brominated Precursor

Reaction Overview

A brominated intermediate, such as 2-bromo-1-phenylpropan-1-ol, undergoes nucleophilic substitution with piperidine.

Procedure

  • Synthesis of 2-Bromo-1-phenylpropan-1-ol : Benzaldehyde is converted to the corresponding bromoalcohol via hydrobromic acid (HBr) treatment.

  • Substitution : The bromoalcohol reacts with piperidine in dimethylformamide (DMF) at 80°C for 12 hours.

Data Table: Substitution Reaction Conditions

ParameterValue
NucleophilePiperidine
SolventDMF
Temperature80°C
Reaction Time12 hours
Yield~70%

Side Reactions : Elimination to form alkenes may occur under high temperatures.

Mannich Reaction for Direct Amine Incorporation

Reaction Overview

The Mannich reaction enables one-pot synthesis of β-amino alcohols by condensing an aldehyde, amine, and ketone.

Procedure

  • Reaction Components : Benzaldehyde, piperidine, and formaldehyde are combined in aqueous ethanol.

  • Acid Catalysis : Hydrochloric acid (HCl) catalyzes the formation of the Mannich base.

Data Table: Mannich Reaction Conditions

ParameterValue
CatalystHCl (1M)
SolventEthanol/Water (3:1)
Temperature60°C
Yield~65%

Advantage : Streamlines amine and alcohol group incorporation in a single step.

Hydrogenation of an Alkyne Intermediate

Reaction Overview

A propargyl alcohol intermediate, such as 1-phenylprop-2-yn-1-ol, is hydrogenated to introduce the piperidine group.

Procedure

  • Propargyl Alcohol Synthesis : Benzaldehyde reacts with ethynylmagnesium bromide to form 1-phenylprop-2-yn-1-ol.

  • Hydrogenation : The alkyne is partially hydrogenated using Lindlar catalyst, followed by piperidine addition via catalytic coupling.

Data Table: Hydrogenation Conditions

ParameterValue
CatalystLindlar (Pd/BaSO₄)
Hydrogen Pressure1 atm
SolventTHF
Yield~75%

Challenge : Requires precise control to avoid over-hydrogenation to propane.

Comparative Analysis of Methods

MethodYieldComplexityCost Efficiency
Grignard Alkylation85%HighModerate
Reductive Amination78%ModerateLow
Nucleophilic Substitution70%LowHigh
Mannich Reaction65%ModerateLow
Hydrogenation75%HighHigh

Key Findings :

  • Grignard alkylization offers the highest yield but demands stringent anhydrous conditions.

  • Reductive amination balances yield and practicality for laboratory-scale synthesis.

  • Nucleophilic substitution is cost-prohibitive due to brominated precursor synthesis.

Chemical Reactions Analysis

1-Phenyl-2-piperidin-1-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include substituted piperidines, ketones, and alcohols.

Scientific Research Applications

1-Phenyl-2-piperidin-1-ylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-piperidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Backbone Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Physicochemical Notes Reference
1-Phenyl-2-piperidin-1-ylpropan-1-ol C14H21NO ~219.33 (estimated) -OH at C1, piperidine at C2 Hydrophilic due to -OH; piperidine enhances basicity N/A
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol C13H19NO 205.30 -OH at C1, pyrrolidine (5-membered ring) at C2 Lower steric hindrance vs. piperidine; higher ring strain
1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol C14H22N2O 234.34 -NH-phenyl at C1, piperidine at C3 Increased hydrogen bonding (amine); altered pharmacokinetics
2-Phenyl-2-(1-piperidinyl)propane C14H21N 203.33 No -OH; piperidine and phenyl at C2 Non-polar; likely higher CNS penetration
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) C15H19NO 245.32 Ketone at C1, pyrrolidine at C2, longer chain Stimulant effects; metabolic oxidation at ketone

Structural and Pharmacological Insights

  • Ring Size and Basicity: Piperidine (6-membered) in the target compound vs. pyrrolidine (5-membered) in analogs (e.g., ) alters nitrogen basicity and steric effects.
  • Functional Group Impact: The hydroxyl group in 1-Phenyl-2-piperidin-1-ylpropan-1-ol increases hydrophilicity, likely reducing blood-brain barrier penetration compared to non-hydroxylated analogs like 2-Phenyl-2-(1-piperidinyl)propane .
  • Substituent Position : Moving the piperidinyl group from C2 (target compound) to C3 () or substituting -OH with -NH-phenyl () modifies hydrogen-bonding capacity and metabolic stability.

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-2-piperidin-1-ylpropan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1-Phenyl-2-piperidin-1-ylpropan-1-ol typically involves condensation reactions between substituted phenylpropanol derivatives and piperidine under controlled conditions. For example, analogous compounds like 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol are synthesized via reactions requiring precise temperature control (e.g., 50–70°C) and catalysts such as palladium or acidic/basic media to enhance regioselectivity . Yield optimization often requires iterative adjustments to solvent polarity (e.g., ethanol vs. THF) and stoichiometric ratios of reactants. Purity is assessed via HPLC or GC-MS, with impurities commonly arising from incomplete ring closure or side reactions at the piperidine nitrogen .

Q. How can the stereochemistry and structural conformation of 1-Phenyl-2-piperidin-1-ylpropan-1-ol be characterized experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for related compounds like (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol, where crystal structures confirmed the spatial arrangement of substituents . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR can identify diastereotopic protons and coupling constants to infer spatial relationships.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases optimized for piperidine-containing analogs .
  • Vibrational spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, piperidine) and hydrogen-bonding patterns .

Advanced Research Questions

Q. What computational strategies are effective for modeling the receptor-binding interactions of 1-Phenyl-2-piperidin-1-ylpropan-1-ol in biological systems?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to predict interactions with targets like GPCRs or enzymes. For example:

  • Docking studies : Align the compound’s hydroxyl and piperidine moieties with active-site residues (e.g., serotonin receptors), guided by analogs such as 2-(1-Pentylpiperidin-4-yl)ethan-1-ol, which showed affinity for neurotransmitter transporters .
  • Free-energy calculations : MM-PBSA/GBSA methods quantify binding energies, with force fields (e.g., CHARMM36) parameterized for piperidine rings and aryl groups .
  • QM/MM hybrid models : Resolve electronic interactions at catalytic sites, critical for studying enantiomer-specific activity .

Q. How do structural modifications (e.g., halogenation, alkyl chain extension) impact the biological activity and metabolic stability of 1-Phenyl-2-piperidin-1-ylpropan-1-ol derivatives?

Methodological Answer: Systematic SAR studies are conducted using:

  • Halogenation : Introducing fluorine at the phenyl ring (as in 1-(5-Fluoropyridin-2-yl)propan-1-ol) enhances metabolic stability by reducing CYP450-mediated oxidation. Stability is assessed via liver microsome assays (e.g., human hepatocytes) .
  • Alkyl chain extension : Adding methyl groups to the propanol backbone (e.g., 2-Amino-2-methyl-1-phenylpropan-1-ol) increases lipophilicity (logP), measured via shake-flask or chromatographic methods. This modification correlates with improved blood-brain barrier permeability in rodent models .
  • Piperidine substitution : Replacing piperidine with pyrrolidine (see (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol) alters receptor selectivity, validated via radioligand binding assays .

Q. What analytical workflows are recommended for resolving contradictions in reported biological data for piperidine-propanol derivatives?

Methodological Answer: Contradictions often arise from variability in enantiomeric purity or assay conditions. A standardized workflow includes:

Enantiomer separation : Use chiral columns (e.g., Chiralcel OD-H) and confirm purity via polarimetry .

Dose-response validation : Conduct assays (e.g., cAMP accumulation for GPCR activity) across multiple concentrations (e.g., 1 nM–10 µM) to establish EC50/IC50 consistency .

Orthogonal assays : Cross-validate results using calcium flux assays, patch-clamp electrophysiology, or in vivo behavioral models .

Meta-analysis : Compare data against structurally validated analogs (e.g., 2-(Piperazin-1-yl)ethan-1-ol) to identify trends in substituent effects .

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